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Compound of Interest

Compound Name: AL-8417

Cat. No.: B1666762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed standard operating procedure (SOP) for the chemical

synthesis of AL-8417, a potent enzyme inhibitor with demonstrated antioxidant, anti-

inflammatory, and cytostatic properties. The synthesis is a multi-step process culminating in the

formation of (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid. This

protocol includes a comprehensive list of materials, step-by-step procedures for each reaction,

and methods for purification and characterization of the final product and intermediates. All

quantitative data, including reagent quantities, reaction yields, and purity, are summarized in

tabular format for clarity and reproducibility.

Introduction
AL-8417, with the chemical name (3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-

methoxypropanoic acid (CAS No. 180472-20-2), is a molecule of significant interest in drug

discovery due to its diverse biological activities. The synthetic route outlined in this document is

designed to be robust and scalable, providing a reliable method for producing high-purity AL-
8417 for research and development purposes.
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Identifier Value

IUPAC Name

(3R)-3-(4-((2,6-

diisopropylphenoxy)methyl)phenyl)-3-

methoxypropanoic acid

Alias (2R)-AL-5898

CAS Number 180472-20-2

Molecular Formula C₂₉H₃₄O₅

Molecular Weight 466.58 g/mol

Synthetic Pathway Overview
The synthesis of AL-8417 can be envisioned through a convergent approach, involving the

preparation of two key fragments followed by their coupling and subsequent stereoselective

modifications. The overall synthetic workflow is depicted below.

Fragment A Synthesis

Fragment B Synthesis

Coupling and Final Steps4-(Bromomethyl)benzaldehyde Methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate
Reformatsky Reaction

Methyl (3R)-3-hydroxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate

2,6-Diisopropylaniline 2,6-Diisopropylphenol
Diazotization
& Hydrolysis

Williamson Ether Synthesis
Methyl (3R)-3-methoxy-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)propanoate

Methylation AL-8417
((3R)-3-(4-((2,6-diisopropylphenoxy)methyl)phenyl)-3-methoxypropanoic acid)

Hydrolysis

Click to download full resolution via product page

Caption: Proposed synthetic workflow for AL-8417.
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Disclaimer: The following protocols are based on general synthetic methodologies for

structurally related compounds and should be adapted and optimized by qualified chemists. All

procedures should be performed in a well-ventilated fume hood with appropriate personal

protective equipment.

Synthesis of Fragment A: Methyl (3R)-3-hydroxy-3-(4-
(bromomethyl)phenyl)propanoate
Materials:

Reagent CAS Number
Molecular
Weight

Quantity Moles

4-

(Bromomethyl)be

nzaldehyde

1124-44-3 199.04 19.9 g 0.1

Methyl

bromoacetate
96-32-2 152.97 23.0 g 0.15

Activated Zinc 7440-66-6 65.38 9.8 g 0.15

Dry

Tetrahydrofuran

(THF)

109-99-9 72.11 200 mL -

(R)-2-Methyl-

CBS-

oxazaborolidine

112022-81-8 277.20 2.77 g 0.01

Borane-dimethyl

sulfide complex
13292-87-0 75.97

10 mL (2M in

THF)
0.02

Procedure:

To a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add

activated zinc powder and dry THF.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A solution of 4-(bromomethyl)benzaldehyde and methyl bromoacetate in dry THF is added

dropwise to the zinc suspension with vigorous stirring. The reaction is initiated with gentle

heating if necessary.

After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours.

The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated

aqueous ammonium chloride solution.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50

mL). The combined organic extracts are washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure to yield the crude racemic product.

For stereoselective reduction, the crude aldehyde is dissolved in dry THF and cooled to -20

°C. (R)-2-Methyl-CBS-oxazaborolidine is added, followed by the dropwise addition of

borane-dimethyl sulfide complex.

The reaction is stirred at -20 °C for 2 hours and then quenched by the slow addition of

methanol.

The solvent is removed in vacuo, and the residue is purified by column chromatography on

silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral alcohol.

Synthesis of Fragment B: 2,6-Diisopropylphenol
Materials:
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Reagent CAS Number
Molecular
Weight

Quantity Moles

2,6-

Diisopropylanilin

e

2416-94-6 177.28 17.7 g 0.1

Sodium Nitrite 7632-00-0 69.00 7.6 g 0.11

Sulfuric Acid 7664-93-9 98.08 10 mL (conc.) -

Water 7732-18-5 18.02 150 mL -

Copper(I) Oxide 1317-39-1 143.09 1.4 g 0.01

Procedure:

In a beaker, dissolve 2,6-diisopropylaniline in a mixture of sulfuric acid and water, and cool

the solution to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below

5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

Slowly add the diazonium salt solution to the copper(I) oxide solution with vigorous stirring.

An effervescence will be observed.

After the addition is complete, warm the reaction mixture to 50 °C and stir for 1 hour.

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

The combined organic layers are washed with water, 5% sodium hydroxide solution, and

brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

The crude product is purified by distillation under reduced pressure to yield pure 2,6-

diisopropylphenol.
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Materials:

Reagent CAS Number
Molecular
Weight

Quantity Moles

Methyl (3R)-3-

hydroxy-3-(4-

(bromomethyl)ph

enyl)propanoate

- - (from step 4.1) ~0.08

2,6-

Diisopropylpheno

l

2078-54-8 178.27 14.3 g 0.08

Potassium

Carbonate
584-08-7 138.21 16.6 g 0.12

Acetone 67-64-1 58.08 200 mL -

Methyl Iodide 74-88-4 141.94 17.0 g 0.12

Sodium

Hydroxide
1310-73-2 40.00 4.8 g 0.12

Methanol/Water

(1:1)
- - 100 mL -

Procedure:

Step 1: Williamson Ether Synthesis

To a solution of methyl (3R)-3-hydroxy-3-(4-(bromomethyl)phenyl)propanoate and 2,6-

diisopropylphenol in acetone, add potassium carbonate.

The reaction mixture is stirred and refluxed for 12 hours.

After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is

concentrated under reduced pressure.
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The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous

sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Methylation

The product from the previous step is dissolved in dry THF and cooled to 0 °C.

Sodium hydride (60% dispersion in mineral oil) is added portion-wise.

Methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature

and stirred for 4 hours.

The reaction is carefully quenched with water and extracted with ethyl acetate. The organic

layer is washed with brine, dried, and concentrated.

Step 3: Hydrolysis

The crude methyl ester is dissolved in a 1:1 mixture of methanol and water.

Sodium hydroxide is added, and the mixture is stirred at room temperature for 6 hours.

The methanol is removed under reduced pressure, and the aqueous solution is washed with

diethyl ether.

The aqueous layer is acidified to pH 3-4 with 1M HCl.

The precipitated product is extracted with ethyl acetate, washed with brine, dried over

anhydrous sodium sulfate, and concentrated to yield AL-8417.

The final product can be further purified by recrystallization from a suitable solvent system

(e.g., ethyl acetate/hexane).
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Step Product
Theoretical

Yield (g)

Actual Yield

(g)
Yield (%)

Purity (by

HPLC)

4.1

Methyl

(3R)-3-

hydroxy-3-(4-

(bromomethyl

)phenyl)propa

noate

27.5 20.6 75 >95%

4.2

2,6-

Diisopropylph

enol

17.8 15.1 85 >98%

4.3.1

Methyl

(3R)-3-

hydroxy-3-(4-

((2,6-

diisopropylph

enoxy)methyl

)phenyl)propa

noate

31.8 26.1 82 >95%

4.3.2

Methyl

(3R)-3-

methoxy-3-

(4-((2,6-

diisopropylph

enoxy)methyl

)phenyl)propa

noate

27.2 23.7 87 >95%

4.3.3 AL-8417 25.9 22.0 85 >99%
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The following diagrams illustrate the proposed mechanism of action and the experimental

workflow for the characterization of AL-8417.

AL-8417 Mechanism of Action

AL-8417

Target Enzyme
(e.g., Cyclooxygenase)

Inhibition

Pro-inflammatory
Prostaglandins

Catalysis

Inflammation

Click to download full resolution via product page

Caption: Proposed inhibitory action of AL-8417 on a target enzyme.
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Synthesized AL-8417

Quality Control
(NMR, MS, HPLC)

In Vitro Assays
(Enzyme Inhibition, Cell Viability)

In Vivo Models
(Animal studies for efficacy and toxicity)

Data Analysis
& Reporting

Lead Optimization or
Preclinical Development

Click to download full resolution via product page

Caption: Experimental workflow for the characterization of synthesized AL-8417.

Conclusion
This SOP provides a comprehensive guide for the synthesis and preliminary characterization of

AL-8417. Adherence to this protocol should enable the reproducible production of this valuable

compound for further investigation into its therapeutic potential. Researchers should employ

standard laboratory safety practices and may need to optimize certain steps based on their

specific experimental conditions and available instrumentation.
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To cite this document: BenchChem. [Standard Operating Procedure for the Synthesis of AL-
8417]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666762#standard-operating-procedure-for-al-8417-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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